2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride is a complex organic compound that integrates multiple functional groups, making it of interest in various chemical applications. This compound features a diethylazanium moiety, which contributes to its ionic character, and a 1,4-dihydronaphthalene derivative that provides aromatic stability. The presence of the chloride ion indicates that this compound exists in a salt form, which can influence its solubility and reactivity.
The primary components of this compound include 1,4-dihydronaphthalene, which is a well-studied aromatic hydrocarbon known for its unique structural properties. The synthesis of the compound likely involves reactions that modify the naphthalene structure and introduce the diethylazanium group. Relevant literature and patents provide insights into its synthesis and potential applications in pharmaceuticals and materials science .
This compound can be classified as an organic salt due to the presence of the diethylazanium cation and chloride anion. It falls under the category of quaternary ammonium compounds, which are known for their applications in surfactants, disinfectants, and as intermediates in organic synthesis.
The synthesis of 2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride can be achieved through several methods involving the reaction of 1,4-dihydronaphthalene derivatives with ethylene oxide or similar reagents to form ether linkages. The introduction of the diethylazanium group may involve quaternization reactions where a tertiary amine reacts with an alkyl halide.
The molecular structure of 2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride includes:
CC[N+](CC)CC(=O)Oc1ccc2c(c1)cccc2C=CThe compound can participate in various chemical reactions typical for quaternary ammonium compounds:
Reactions involving this compound may include:
The mechanism of action for this compound is largely determined by its ionic nature and structural characteristics:
Studies on similar compounds suggest that they may exhibit antimicrobial or antifungal properties due to their ability to disrupt cellular membranes or interact with nucleic acids.
2-(1,4-dihydronaphthalene-1-carbonyloxy)ethyl-diethylazanium;chloride has potential applications in various fields:
This compound's unique structure offers diverse possibilities for research and application across multiple scientific disciplines.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: